molecular formula C28H17BrN2 B12986166 2-(4-Bromonaphthalen-1-yl)-9-phenyl-1,10-phenanthroline

2-(4-Bromonaphthalen-1-yl)-9-phenyl-1,10-phenanthroline

Cat. No.: B12986166
M. Wt: 461.4 g/mol
InChI Key: QHNYWSAWHGFYCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Bromonaphthalen-1-yl)-9-phenyl-1,10-phenanthroline is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromonaphthalene moiety and a phenyl-phenanthroline framework. The presence of these functional groups imparts distinct chemical and physical properties, making it a valuable subject for study in organic chemistry, materials science, and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromonaphthalen-1-yl)-9-phenyl-1,10-phenanthroline typically involves multi-step organic reactions. One common method includes the bromination of naphthalene followed by coupling reactions with phenanthroline derivatives. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or toluene. The process may also involve purification steps, such as recrystallization or chromatography, to isolate the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring reaction parameters, such as temperature, pressure, and reactant concentrations, can enhance the efficiency and safety of the production process. Additionally, green chemistry principles, such as solvent recycling and waste minimization, may be employed to reduce the environmental impact of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromonaphthalen-1-yl)-9-phenyl-1,10-phenanthroline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the compound into its corresponding alcohols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, reduction may produce alcohols or amines, and substitution can introduce various functional groups, enhancing the compound’s versatility in synthetic applications.

Scientific Research Applications

2-(4-Bromonaphthalen-1-yl)-9-phenyl-1,10-phenanthroline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a potential candidate for drug discovery and development.

    Medicine: Research has explored its potential as an anticancer agent due to its ability to intercalate with DNA and inhibit cell proliferation.

    Industry: It is used in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its photophysical properties.

Mechanism of Action

The mechanism by which 2-(4-Bromonaphthalen-1-yl)-9-phenyl-1,10-phenanthroline exerts its effects is primarily through its interaction with molecular targets such as DNA and proteins. The compound can intercalate between DNA base pairs, disrupting the helical structure and inhibiting replication and transcription processes. Additionally, it can bind to specific proteins, altering their function and leading to various biological effects. The pathways involved in these interactions are complex and may include signal transduction, apoptosis, and cell cycle regulation.

Comparison with Similar Compounds

Similar Compounds

    1,10-Phenanthroline: A well-known ligand in coordination chemistry with similar structural features but lacking the bromonaphthalene moiety.

    4-Bromonaphthalene: Shares the bromonaphthalene group but lacks the phenanthroline framework.

    9-Phenyl-1,10-phenanthroline: Similar to the target compound but without the bromonaphthalene group.

Uniqueness

2-(4-Bromonaphthalen-1-yl)-9-phenyl-1,10-phenanthroline stands out due to the combination of the bromonaphthalene and phenyl-phenanthroline moieties, which confer unique chemical reactivity and biological activity. This dual functionality enhances its versatility in various applications, making it a valuable compound for further research and development.

Properties

Molecular Formula

C28H17BrN2

Molecular Weight

461.4 g/mol

IUPAC Name

2-(4-bromonaphthalen-1-yl)-9-phenyl-1,10-phenanthroline

InChI

InChI=1S/C28H17BrN2/c29-24-15-14-23(21-8-4-5-9-22(21)24)26-17-13-20-11-10-19-12-16-25(18-6-2-1-3-7-18)30-27(19)28(20)31-26/h1-17H

InChI Key

QHNYWSAWHGFYCL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=CC4=C3N=C(C=C4)C5=CC=C(C6=CC=CC=C65)Br)C=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.